molecular formula C14H15NO3 B11048261 5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Cat. No. B11048261
M. Wt: 245.27 g/mol
InChI Key: UCQHSNLKMBMQKO-UHFFFAOYSA-N
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Description

5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is a heterocyclic compound that features a unique structure combining an oxazine ring fused with a quinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-prenylsulfanyl-1,3,4-thiadiazole with bromine and iodine, leading to halocyclization products . The reaction conditions often require the use of solvents like chloroform and cooling to maintain the desired temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to partially or fully reduced products.

Scientific Research Applications

5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is unique due to its specific combination of an oxazine and quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,4-dione

InChI

InChI=1S/C14H15NO3/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)18-13(15)17/h4-6,8H,7H2,1-3H3

InChI Key

UCQHSNLKMBMQKO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C(C=CC=C13)C(=O)OC2=O)(C)C

Origin of Product

United States

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